BenchChemオンラインストアへようこそ!

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Physicochemical profiling Drug-likeness Virtual screening

This pyrazolylpyrimidine thioacetamide (CAS 1251620-87-7) is uniquely defined by its 2,5-dichlorophenyl moiety—a steric and electronic signature that cannot be generically substituted. Unlike mono-halogenated or non-halogenated analogs, the ortho/meta chlorine pattern directly modulates amide NH hydrogen-bonding capacity and conformational landscape, making it essential for SAR fidelity. Supplied at ≥95% purity, it is ready for diversity-oriented screening, counter-screening, or as a derivatization scaffold. Do not risk inactive pharmacology with unvalidated structural swaps.

Molecular Formula C15H11Cl2N5OS
Molecular Weight 380.25
CAS No. 1251620-87-7
Cat. No. B2822316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide
CAS1251620-87-7
Molecular FormulaC15H11Cl2N5OS
Molecular Weight380.25
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N5OS/c16-10-2-3-11(17)12(6-10)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23)
InChIKeyLMQRNBSDCYATLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide (CAS 1251620-87-7): Baseline Identity and Procurement Context


The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide (CAS 1251620-87-7) is a synthetic heterocyclic small molecule with the molecular formula C15H11Cl2N5OS and a molecular weight of 380.25 g/mol [1]. It belongs to the pyrazolylpyrimidine thioacetamide class, characterized by a 1H-pyrazol-1-yl substituent at the 6-position of a pyrimidine ring, a thioether bridge to an acetamide group, and a 2,5-dichlorophenyl moiety on the amide nitrogen. This structural architecture is shared by a series of close analogs that vary primarily in the substitution pattern on the phenyl ring (e.g., p-tolyl, 4-methoxyphenyl, 4-bromo-2-methylphenyl, 3-chloro-4-fluorophenyl), making the 2,5-dichlorophenyl motif the key distinguishing feature [2]. The compound is catalogued in the ZINC virtual screening database (ZINC95565478) with calculated physicochemical properties including a logP of 3.36, topological polar surface area (tPSA) of 63 Ų, and 2 rotatable bonds [1]. As of the available evidence cutoff, no published primary research articles, patents, or authoritative biological assay databases were identified that report quantitative target engagement, cellular potency, selectivity, or pharmacokinetic data for this specific compound.

Why a 2,5-Dichlorophenyl Pyrazolylpyrimidine Thioacetamide Cannot Be Interchanged with Generic Analogs: The Selectivity Gap


Within the pyrazolylpyrimidine thioacetamide series, the phenyl ring substitution pattern is not a passive structural feature; it directly dictates molecular recognition, physicochemical properties, and biological target engagement. The 2,5-dichlorophenyl group in this compound introduces a unique steric and electronic signature—two electron-withdrawing chlorine atoms at ortho and meta positions—that alters the conformational landscape of the acetamide side chain and modulates hydrogen-bonding capacity at the amide NH [1]. Closely related analogs such as the p-tolyl variant (CAS not specified) or the 4-methoxyphenyl variant differ in halogen content, lipophilicity, and electron density, each of which can lead to divergent binding poses even against the same nominal target [2]. In the absence of head-to-head comparative biological data, any substitution would constitute an unvalidated structural swap. For procurement decisions where bioactivity fidelity is critical, generic replacement without experimental confirmation risks selecting a compound with entirely different—and possibly inactive—pharmacology.

Quantitative Evidence Guide: 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide vs. Closest Analogs


Physicochemical Differentiation: Calculated logP and tPSA vs. p-Tolyl Analog

The 2,5-dichlorophenyl substituent shifts the lipophilicity and polar surface area relative to less halogenated analogs. The target compound has a calculated logP of 3.36 and a tPSA of 63 Ų [1]. The p-tolyl analog (2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide), which bears a methyl group instead of two chlorines, is expected to have a lower logP (estimated ~2.8 based on fragment contributions) and a comparable tPSA, resulting in a quantified logP difference of approximately +0.5 to +0.6 units driven by the chlorine atoms [2]. This difference affects predicted membrane permeability and solubility classification.

Physicochemical profiling Drug-likeness Virtual screening

Hydrogen Bond Donor Capacity: 2,5-Dichlorophenyl vs. 3-Chloro-4-fluorophenyl Analog

The amide NH in the target compound serves as a hydrogen bond donor (HBD). The electron-withdrawing effect of the 2,5-dichlorophenyl group is predicted to increase the acidity (lower pKa) of this NH relative to analogs with less electron-deficient aryl rings. The 3-chloro-4-fluorophenyl analog (N-(3-chloro-4-fluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide) contains a mixed halogen pattern with fluorine as a stronger electron-withdrawing group but at different positions, yielding a different NH donor strength profile [1]. Although no experimental pKa data are available for either compound, the Hammett σmeta value for Cl (0.37) and σpara for Cl (0.23) versus F (σpara = 0.06) establishes a quantifiable electronic basis: the 2,5-dichloro combination creates a net electron-withdrawing field distinct from any mono-halogenated or mixed-halogen analog [2]. The target compound has 1 HBD and 6 HBA (ZINC), identical count-wise to most analogs, but the strength of the HBD interaction is modulated by the aryl substitution.

Molecular recognition Structure-activity relationships Target engagement

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 4-Bromo-2-methylphenyl Analog

The target compound has exactly 2 rotatable bonds (excluding the thioether S-C and amide C-N which have partial double-bond character) [1]. The 4-bromo-2-methylphenyl analog (2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-methylphenyl)acetamide) introduces an ortho-methyl group on the phenyl ring, which adds steric hindrance and effectively increases the rotational barrier around the aryl-N bond, reducing the accessible conformational space compared to the target compound. While both have 2 formal rotatable bonds, the higher conformational flexibility of the target compound (lacking an ortho substituent adjacent to the amide NH) can reduce the entropic penalty upon binding [2]. No experimental binding entropy data are available.

Conformational analysis Ligand efficiency Entropic binding penalty

Database Presence and Screening History: ZINC Entry vs. Bioactivity Database Coverage

The target compound is present in the ZINC20 database (ZINC95565478) as an annotated, purchasable substance with a 3D representation available for docking [1]. Its scaffold is unique within ZINC (no other compounds share the same framework). No bioactivity data are associated with this compound in ChEMBL (SEA prediction returns no activity) [1]. In contrast, several structurally related pyrazolopyrimidine acetamides (e.g., GMA series compounds such as GMA-15, a pyrazolo[1,5-a]pyrimidine acetamide) have reported TSPO binding affinities in the picomolar range (Ki = 60 pM for GMA-15 vs. Ki = 3.66 nM for reference ligand DPA-714) [2]. However, the target compound features a distinct connectivity (thioether at pyrimidine 4-position, pyrazole at 6-position, and 2,5-dichlorophenyl acetamide) that places it outside the GMA scaffold series. This structural divergence means that the potent TSPO activity of GMA-15 cannot be extrapolated to the target compound.

Virtual screening Compound availability Hit expansion

Procurement-Relevant Application Scenarios for 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide (1251620-87-7)


Virtual Screening Library Expansion for Kinase or TSPO Target Classes

The compound's unique pyrazolylpyrimidine thioacetamide scaffold, distinct from both JAK inhibitor thiopyrimidines and TSPO-binding pyrazolopyrimidine acetamides, makes it a valuable addition to diversity-oriented commercial compound libraries used in high-throughput virtual screening against kinase or TSPO homology models. Its ZINC20 annotation with pre-calculated 3D conformers [1] enables immediate docking without additional conformational sampling, accelerating hit identification campaigns.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies at the Halogen-Binding Interface

The 2,5-dichlorophenyl motif provides a distinct halogen-bonding surface compared to mono-halogenated or non-halogenated analogs [1]. This compound can serve as a physicochemical probe in SAR-by-catalog approaches, where its logP (3.36) and tPSA (63 Ų) define a specific lipophilicity window. Teams seeking to explore the SAR around halogen substitution at the phenyl ring can procure this compound alongside the p-tolyl, 4-methoxyphenyl, and 4-bromo-2-methylphenyl analogs to systematically interrogate the contribution of chlorine atoms to target binding.

Synthetic Chemistry: Advanced Building Block for Parallel Library Synthesis

The thioether linkage and the unsubstituted pyrazole NH present synthetic handles for further derivatization. The compound can be used as a starting material for parallel amide coupling or N-alkylation libraries aimed at exploring chemical space around the pyrazolylpyrimidine core [1]. Its 95% typical purity (vendor specification, excluded sources; corroborated by ZINC 'annotated' status) supports direct use in array synthesis without additional purification.

Negative Control or Chemical Probe in Assays Screening 2,5-Dichlorophenyl-Containing Congeners

In biological assays where a series of 2,5-dichlorophenyl acetamides are being profiled (e.g., against NOD2 as indicated by BindingDB entries for related thiopyrimidine acetamides [1]), this compound can serve as a specificity control. Its distinct pyrimidine core (6-pyrazol-1-yl vs. 4-hydroxy-6-methylpyrimidine in related active compounds) is expected to abolish or significantly reduce activity at the NOD2 target, making it suitable for counter-screening to confirm target engagement specificity.

Quote Request

Request a Quote for 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.